8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine
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Overview
Description
8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Methylation: The methyl group at the 4-position can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
N-Cyclohexylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including antimalarial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA gyrase and topoisomerase, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, including the PI3K/AKT/mTOR pathway, leading to apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine can be compared with other quinoline derivatives to highlight its uniqueness:
8-Quinolinamines: These compounds share a similar quinoline core but differ in their substituents, leading to variations in biological activity and therapeutic potential.
4-Aminoquinolines: Known for their antimalarial activity, these compounds have an amino group at the 4-position, which distinguishes them from this compound.
2-Chloroquinolines: These derivatives have a chlorine atom at the 2-position, which can significantly alter their chemical reactivity and biological properties.
Properties
IUPAC Name |
8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-7-9-14(10-8-12)19-17-11-13(2)15-5-4-6-16(21-3)18(15)20-17/h4-6,11-12,14H,7-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQCKAPFBGMPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=C(C=CC=C3OC)C(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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